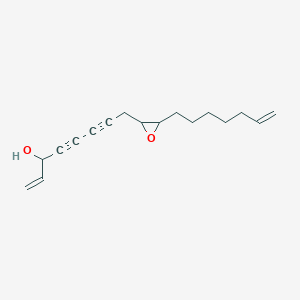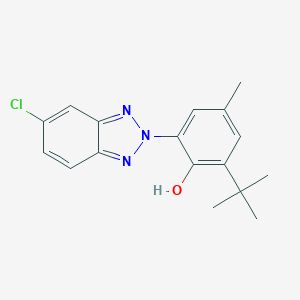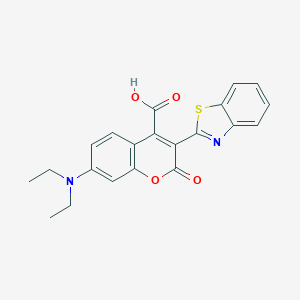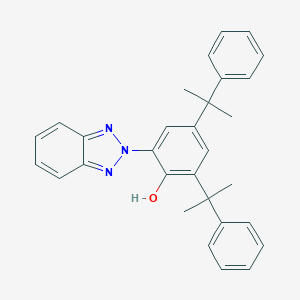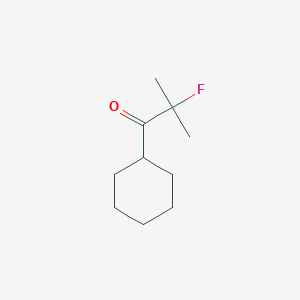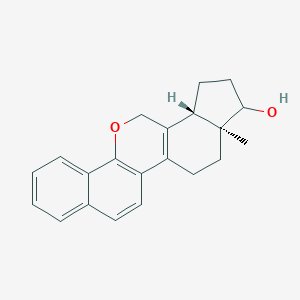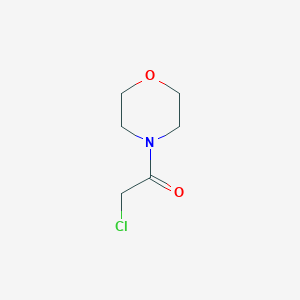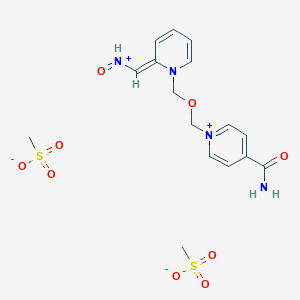
Unii-U1H7M797ZR
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Unii-U1H7M797ZR is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is synthesized through a specific method and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of Unii-U1H7M797ZR is not fully understood, but it is believed to work by increasing the release of neurotransmitters such as dopamine and serotonin. This increase in neurotransmitter release may result in a decrease in symptoms of depression, anxiety, and addiction.
Biochemische Und Physiologische Effekte
Unii-U1H7M797ZR has been found to have various biochemical and physiological effects. This compound has been shown to increase the release of dopamine and serotonin, which are neurotransmitters that play a crucial role in regulating mood and behavior. Unii-U1H7M797ZR has also been found to have an impact on the levels of various hormones in the body, including cortisol and testosterone.
Vorteile Und Einschränkungen Für Laborexperimente
Unii-U1H7M797ZR has several advantages as well as limitations for lab experiments. One of the main advantages of using this compound in lab experiments is its ability to modulate neurotransmitter release, which can help researchers better understand the role of these neurotransmitters in various conditions. However, one of the limitations of using Unii-U1H7M797ZR in lab experiments is that it can be difficult to control the dosage and concentration of the compound, which can make it challenging to obtain consistent results.
Zukünftige Richtungen
There are several potential future directions for the study of Unii-U1H7M797ZR. One of the most promising areas of research is the development of new treatments for depression, anxiety, and addiction. Unii-U1H7M797ZR has shown promise in these areas, and further research is needed to determine its potential as a treatment option. Additionally, the study of Unii-U1H7M797ZR may lead to a better understanding of the role of neurotransmitters in various conditions, which could lead to the development of new treatments for other conditions as well. Finally, the development of new synthesis methods for Unii-U1H7M797ZR could lead to the creation of new compounds with even greater potential for scientific research.
Synthesemethoden
Unii-U1H7M797ZR is synthesized through a specific method that involves the reaction of two chemical compounds. The first compound is 3,4-methylenedioxyphenylpropan-2-one, and the second compound is nitroethane. The reaction between these two compounds results in the formation of Unii-U1H7M797ZR.
Wissenschaftliche Forschungsanwendungen
Unii-U1H7M797ZR has been studied extensively for its potential applications in scientific research. This compound has shown promising results in the field of neuroscience, as it has been found to have an impact on the release of neurotransmitters such as dopamine and serotonin. Unii-U1H7M797ZR has also been studied for its potential applications in the treatment of various conditions, including depression, anxiety, and addiction.
Eigenschaften
CAS-Nummer |
144252-71-1 |
|---|---|
Produktname |
Unii-U1H7M797ZR |
Molekularformel |
C16H22N4O9S2 |
Molekulargewicht |
478.5 g/mol |
IUPAC-Name |
1-[[2-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-carboxamide;methanesulfonate |
InChI |
InChI=1S/C14H14N4O3.2CH4O3S/c15-14(19)12-4-7-17(8-5-12)10-21-11-18-6-2-1-3-13(18)9-16-20;2*1-5(2,3)4/h1-9H,10-11H2,(H-,15,19);2*1H3,(H,2,3,4) |
InChI-Schlüssel |
KSZUKDJWBYNHBO-IGUOPLJTSA-N |
Isomerische SMILES |
CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=C/C(=C\[NH+]=O)/N(C=C1)COC[N+]2=CC=C(C=C2)C(=O)N |
SMILES |
CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC=[N+](C(=C1)C=NO)COC[N+]2=CC=C(C=C2)C(=O)N |
Kanonische SMILES |
CS(=O)(=O)[O-].CS(=O)(=O)[O-].C1=CC(=C[NH+]=O)N(C=C1)COC[N+]2=CC=C(C=C2)C(=O)N |
Synonyme |
HI-6 DIMETHANESULPHONATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



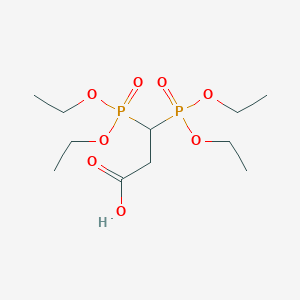
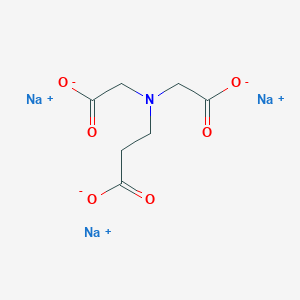
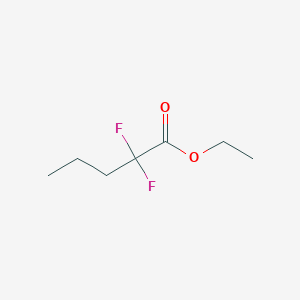
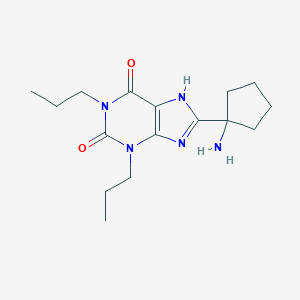
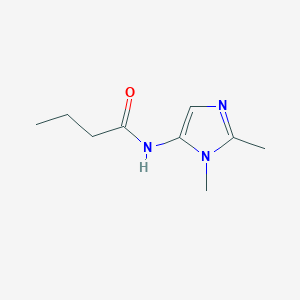
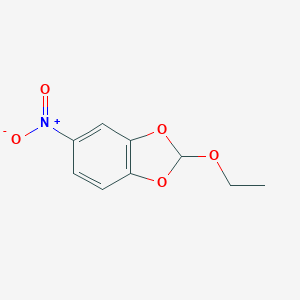
![Methyl (11Z)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate](/img/structure/B141650.png)
